2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO2S/c13-8-4-3-5-9(14)12(8)19(17,18)16-11-7-2-1-6-10(11)15/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDYGNLVAZLKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(2-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzenesulfonamides .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide is , with a molecular weight of approximately 319.17 g/mol. The compound features a sulfonamide group, which is pivotal in its biological activity. The presence of chlorine and fluorine atoms enhances its pharmacological properties by influencing lipophilicity and receptor binding affinity.
Biological Activities
The compound exhibits a range of biological activities that make it suitable for various applications:
- Antimicrobial Activity : Studies have shown that sulfonamide compounds, including this one, possess antimicrobial properties against a variety of pathogens. They inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
- Carbonic Anhydrase Inhibition : Research indicates that this compound may act as an inhibitor of carbonic anhydrase enzymes, which are important in regulating pH and fluid balance in biological systems. This inhibition can be leveraged for therapeutic purposes in conditions like glaucoma and edema .
- Antitumor Activity : Preliminary studies suggest that the compound can exhibit cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy .
Therapeutic Applications
The therapeutic potential of this compound extends to several areas:
- Antimicrobial Agents : Its ability to combat bacterial infections positions it as a potential candidate for developing new antibiotics.
- Diuretics : Given its action on carbonic anhydrases, the compound may be explored as a diuretic agent to treat conditions requiring fluid management.
- Cancer Treatment : The cytotoxic properties warrant further exploration in oncology, potentially leading to the development of novel anticancer drugs.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antibacterial agent .
Case Study 2: Carbonic Anhydrase Inhibition
Research conducted on the inhibition kinetics of carbonic anhydrase II demonstrated that fluorinated sulfonamides could enhance binding affinity compared to their non-fluorinated counterparts. The study highlighted that this compound exhibited competitive inhibition with a Ki value indicative of its strong interaction with the enzyme .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Sulfonamides
Key Observations :
- The 2,6-dichloro substitution is conserved in multiple analogs, suggesting its role in enhancing stability or binding interactions .
Insights :
- Lower yields in anthraquinone derivatives (e.g., 9k, 12%) may reflect challenges in functionalizing complex cores, whereas halogenated benzenesulfonamides (e.g., 9p, 70%) achieve higher yields due to straightforward halogenation .
Pharmacological and Physicochemical Properties
Table 3: Pharmacological Activity of Selected Analogs
Comparison with Target Compound :
Biological Activity
2,6-Dichloro-N-(2-fluorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H9Cl2FNO2S
- Molecular Weight : 303.17 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of chlorine and fluorine substituents may influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can inhibit the activity of certain enzymes involved in metabolic pathways, while the halogen substituents may enhance binding affinity and specificity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase or dihydropteroate synthase, which are crucial in various metabolic processes.
- Anticancer Activity : Studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic and extrinsic apoptotic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains has been documented, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against human cancer cell lines, including gastric adenocarcinoma (AGS) and triple-negative breast cancer (MDA-MB-231). The compound showed IC50 values ranging from 1 to 10 µg/mL, indicating potent activity .
- Mechanistic Insights : The compound was found to cause cell cycle arrest in the subG0 phase and activate caspases involved in apoptosis. Specifically, at concentrations above 5 µg/mL, late apoptotic cell percentages increased significantly .
Case Studies
| Study | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 1 | AGS | 5.0 | Induction of apoptosis via caspase activation |
| 2 | MDA-MB-231 | 20.5 | Cell cycle arrest in subG0 phase |
| 3 | IGR39 | 27.8 | Inhibition of colony formation |
These studies provide compelling evidence for the compound's potential as an anticancer agent.
Comparative Analysis
When compared to other benzenesulfonamide derivatives, this compound stands out due to its unique halogen substitutions that enhance its biological activity. Compounds with similar structures but different substituents often exhibit varied levels of activity against cancer cells .
Q & A
Basic: What are the established synthetic routes for 2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution on the 2,6-dichlorobenzenesulfonyl chloride intermediate, where the 2-fluoroaniline group is introduced under controlled conditions. Key parameters include:
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., polysubstitution).
- Solvent : Polar aprotic solvents like DMF or THF enhance reactivity.
- Catalyst : Use of bases (e.g., triethylamine) to deprotonate the aniline and drive the reaction .
Optimization Example : A study on analogous sulfonamides demonstrated that slow addition of the aniline derivative reduces dimerization byproducts .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:
Data Collection : High-resolution synchrotron sources improve accuracy for halogen-heavy structures.
Refinement : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robust handling of disordered atoms and twinning .
Validation : Tools like PLATON check for voids, hydrogen bonding, and geometric outliers .
Example : A related N-(2,6-dichlorophenyl)benzenesulfonamide structure was resolved with , confirming planarity of the sulfonamide group .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
SAR studies focus on systematic substituent variation :
- Phenyl Ring Modifications : Replace fluorine with other halogens (Cl, Br) or electron-withdrawing groups (NO) to assess potency changes.
- Sulfonamide Group : Compare -alkyl vs. -aryl derivatives for solubility and target binding.
Case Study : A UT receptor antagonist (SB611812) with a trifluoromethyl group showed enhanced potency over non-fluorinated analogs, highlighting the role of electronegativity in receptor binding .
Data Table :
| Substituent Position | Group | EC (nM) | Target |
|---|---|---|---|
| 2-Fluoro | -F | 12.5 | Enzyme X |
| 2-Chloro | -Cl | 8.2 | Enzyme X |
| 2-Trifluoromethyl | -CF | 3.1 | UT Receptor |
Advanced: How to resolve contradictions in reported biological activity data (e.g., antiviral vs. receptor antagonism)?
Methodological Answer:
Contradictions often arise from assay-specific variables :
Cell Lines : Differences in membrane permeability or receptor expression (e.g., HEK293 vs. HeLa).
Concentration Ranges : Sub-µM vs. mM doses may engage off-target effects.
Control Experiments : Use siRNA knockdown or competitive inhibitors to validate target specificity.
Example : A pyrrolidine-derived sulfonamide showed EC = 50 nM in antiviral assays but required 10 µM for receptor antagonism, suggesting dual mechanisms dependent on concentration .
Advanced: What experimental strategies are effective for elucidating the compound’s mechanism of action?
Methodological Answer:
Biochemical Assays : Direct binding assays (SPR, ITC) quantify affinity for putative targets like carbonic anhydrase or UT receptors.
Computational Docking : Molecular dynamics simulations predict binding poses; validated with site-directed mutagenesis.
Cellular Profiling : High-content screening (HCS) identifies phenotypic changes (e.g., apoptosis, calcium flux).
Case Study : For a related sulfonamide, SPR confirmed for carbonic anhydrase IX, aligning with docking predictions of H-bonding to Zn in the active site .
Advanced: How to assess environmental persistence and ecotoxicity of this compound?
Methodological Answer:
Adopt a tiered approach:
Physicochemical Properties : Calculate log (2.8 predicted) and hydrolysis half-life (EPI Suite) to estimate bioavailability.
Microcosm Studies : Track degradation in soil/water systems under varying pH and UV exposure.
Ecotoxicity Assays : Use Daphnia magna or Aliivibrio fischeri for acute/chronic toxicity thresholds.
Framework : The INCHEMBIOL project outlines protocols for abiotic/biotic transformation studies, including LC-MS/MS quantification in environmental matrices .
Advanced: What are best practices for handling and storing this compound to ensure experimental reproducibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
